



Application Notes and Protocols: A769662 Solution Preparation and Storage

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Compound of Interest		
Compound Name:	A76889	
Cat. No.:	B1666409	Get Quote

Note: The compound "A76889" referenced in the topic was not found in the available scientific literature. It is highly probable that this is a typographical error and the intended compound is A769662, a well-characterized, potent, and reversible AMP-activated protein kinase (AMPK) activator. All information provided below pertains to A769662.

Introduction

A769662 is a small molecule thienopyridone that functions as a direct activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial regulator of cellular and whole-body metabolism, and its activation can initiate a metabolic switch from anabolic to catabolic states. [3] A769662 activates AMPK by mimicking the effects of AMP, including allosteric activation and inhibition of dephosphorylation of the catalytic α subunit at threonine 172.[1][3][4] This activation occurs independently of the upstream kinases LKB1 or CaMKKβ.[3][4] Due to its specific mechanism of action, A769662 is a valuable tool for researchers studying metabolic pathways, cellular signaling, and the therapeutic potential of AMPK activation in various diseases.

Data PresentationPhysicochemical and Solubility Properties



Property	Value	Source
Molecular Weight	360.4 g/mol	[5]
Molecular Formula	C20H12N2O3S	[5]
Purity	>98%	[5]
Appearance	Crystalline solid, off-white powder	[6]
Solubility		
DMSO	30 mg/mL, 33 mg/mL, 36.04 mg/mL, 72 mg/mL, 100 mg/mL (may require warming)	[5][7][8]
Ethanol	5 mg/mL (with slight warming)	[5][8]
Dimethyl formamide (DMF)	~20 mg/mL	[6]
Water	Insoluble to very poorly soluble (~50-100 μ M)	[7][8]
DMSO:PBS (pH 7.2) (1:1)	~0.5 mg/mL	[6]

Storage and Stability



Form	Storage Temperature	Stability	Recommendati ons	Source
Lyophilized Powder	-20°C, desiccated	≥ 4 years	Store in a dry environment.	[5][6]
DMSO Stock Solution	-20°C	Up to 3 months	Aliquot to avoid repeated freeze-thaw cycles.	[5]
DMSO Stock Solution	-80°C	1 year	Aliquot to avoid repeated freeze-thaw cycles.	[7]
Aqueous Solution	Room Temperature	Not recommended for more than one day	Prepare fresh for each experiment.	[6]

In Vitro and In Vivo Activity



Assay Type	Model System	EC50 / IC50	Notes	Source
Cell-Free AMPK Activation	Purified rat liver AMPK	0.8 μM, 116 nM	Potent, reversible activation.	[2][5][7][9]
Fatty Acid Synthesis Inhibition	Primary rat hepatocytes	3.2 μΜ	Correlates with increased ACC phosphorylation.	[2][5]
Fatty Acid Synthesis Inhibition	Mouse hepatocytes	3.6 μΜ	[7]	
Proteasomal Function Inhibition	Mouse embryonic fibroblast (MEF) cells	62 μΜ	AMPK- independent mechanism.	[2]
In Vivo Administration	ob/ob mice	3-30 mg/kg, i.p.	Reduces plasma glucose and lipids.	[2]

Experimental Protocols Protocol 1: Preparation of A769662 Stock Solution

Objective: To prepare a concentrated stock solution of A769662 for in vitro experiments.

Materials:

- A769662 lyophilized powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath (optional)



Procedure:

- Bring the vial of A769662 powder to room temperature before opening to prevent condensation.
- To prepare a 15 mM stock solution, reconstitute 5 mg of A769662 powder in 924.9 μ L of DMSO.[5] For other concentrations, use the following formula: Volume of DMSO (μ L) = (mass of A769662 (mg) / 360.4 g/mol) * (1 / desired concentration (mM)) * 1,000,000
- Vortex the solution thoroughly to ensure complete dissolution.
- If solubility issues arise, gently warm the solution in a water bath at 50°C and use ultrasonication.[7] Ensure the DMSO used is fresh as absorbed moisture can reduce solubility.[7]
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to 3 months or at -80°C for up to one year.[5][7]

Protocol 2: In Vitro Treatment of Cultured Cells with A769662

Objective: To activate AMPK in cultured cells to study downstream signaling events.

Materials:

- Cultured cells (e.g., PC-3, primary hepatocytes, MEFs)
- Complete cell culture medium
- A769662 stock solution (from Protocol 1)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:



- Plate cells at an appropriate density and allow them to adhere and grow overnight.
- The following day, replace the old medium with fresh, pre-warmed complete medium.
- Prepare the desired working concentrations of A769662 by diluting the stock solution directly into the cell culture medium. Note that the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular stress.
- Add the A769662-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest A769662 concentration).
- Incubate the cells for the desired treatment duration. Treatment times can vary depending on the experimental goal; for example, 1 hour is often sufficient to observe phosphorylation of AMPK and its downstream target, ACC.[5]
- Following incubation, wash the cells with ice-cold PBS.
- Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates for downstream analysis, such as Western blotting to detect phosphorylated AMPK (p-AMPKα Thr172) and phosphorylated ACC (p-ACC Ser79).

Protocol 3: Preparation of A769662 Formulation for In Vivo Studies

Objective: To prepare a formulation of A769662 suitable for intraperitoneal (i.p.) injection in animal models.

Materials:

- A769662 powder
- DMSO
- PEG300
- Tween 80



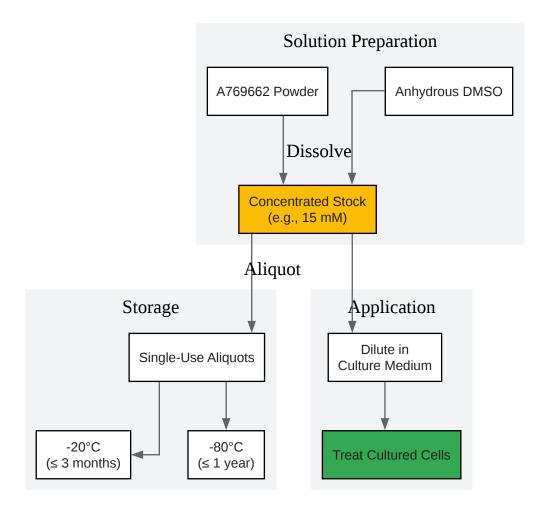
• Saline (0.9% NaCl)

Procedure:

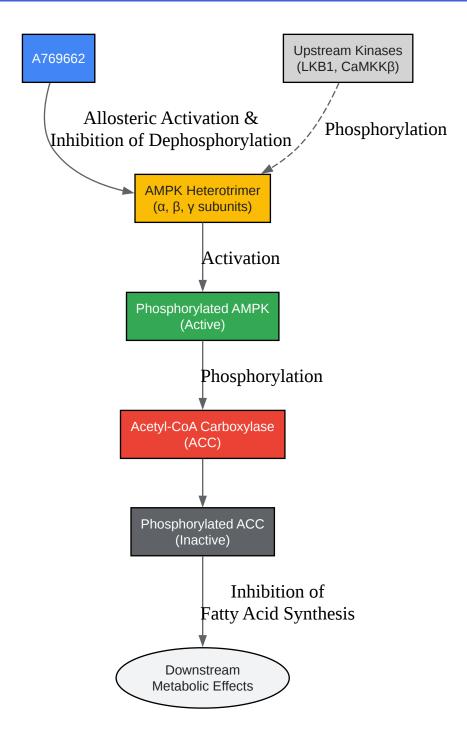
- Prepare a concentrated stock solution of A769662 in DMSO (e.g., 25 mg/mL).
- For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, follow these steps sequentially for a 1 mL final volume: a. Take 100 μL of the 25 mg/mL A769662 stock solution in DMSO. b. Add 400 μL of PEG300 and mix until the solution is clear. c. Add 50 μL of Tween 80 and mix thoroughly. d. Add 450 μL of saline to bring the final volume to 1 mL.[10]
- Ensure the final solution is clear and homogenous. This formulation should be prepared fresh before each use.

Mandatory Visualizations

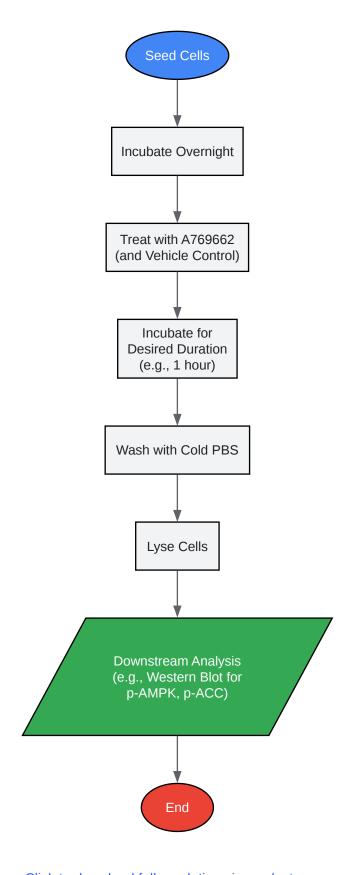












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